3,4-Epoxybutan-1-yl acetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H10O3 |
|---|---|
Molecular Weight |
130.14 g/mol |
IUPAC Name |
2-(oxiran-2-yl)ethyl acetate |
InChI |
InChI=1S/C6H10O3/c1-5(7)8-3-2-6-4-9-6/h6H,2-4H2,1H3 |
InChI Key |
CYJBIBDHIZXACV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCC1CO1 |
Origin of Product |
United States |
Synthetic Methodologies for 3,4 Epoxybutan 1 Yl Acetate and Its Stereoisomers
Chemoenzymatic Synthetic Approaches
Chemoenzymatic strategies for the synthesis of 3,4-Epoxybutan-1-yl acetate (B1210297) and its enantiomerically enriched forms leverage the high selectivity of enzymes, particularly lipases, for kinetic resolution and biocatalytic preparation.
Enzyme-Catalyzed Kinetic Resolution
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. In the context of 3,4-Epoxybutan-1-yl acetate, this often involves the enantioselective hydrolysis or acylation of a related precursor, catalyzed by lipases.
One common approach is the kinetic resolution of a racemic mixture of a suitable precursor alcohol, such as 4-acetoxybut-1-ene, followed by epoxidation. Alternatively, a racemic mixture of 3,4-dihydroxybutyl acetate can be selectively acylated. A key advantage of this method is the ability to obtain both enantiomers of the target molecule—one as the unreacted substrate and the other as the product.
Lipases are frequently employed for these resolutions due to their stereoselectivity, mild reaction conditions, and commercial availability. Enzymes such as Candida antarctica lipase (B570770) B (CAL-B) and lipase from Thermomyces lanuginosus have demonstrated high efficacy in resolving similar chiral compounds. researchgate.net The enantioselectivity of these reactions is often high, leading to products with excellent enantiomeric excess (e.e.).
Table 1: Lipase-Catalyzed Kinetic Resolution of Acetates
| Enzyme | Substrate | Solvent | Enantiomeric Excess (e.e.) of Product | Reference |
|---|---|---|---|---|
| Candida antarctica lipase B (CAL-B) | Racemic 1-phenylethanol (B42297) acetate | Diisopropyl ether | >92% | researchgate.net |
| Lipase from Thermomyces lanuginosus | Racemic 2-chloro-1-(2,4-dichlorophenyl)ethyl acetate | Phosphate buffer | >99% | researchgate.net |
Biocatalytic Preparation Methods
Biocatalytic methods offer an alternative route for the preparation of enantiomerically pure this compound. These methods can involve whole-cell biotransformations or the use of isolated enzymes to perform specific reaction steps. For instance, microorganisms can be used for the enantioselective epoxidation of a suitable olefin precursor.
The use of whole-cell biocatalysts is advantageous as it can eliminate the need for costly enzyme purification. These biocatalytic systems often exhibit high regio- and enantioselectivity under mild reaction conditions. mdpi.com
Traditional Organic Synthesis Routes
Conventional organic synthesis provides robust and scalable methods for the preparation of this compound. These routes typically involve epoxidation of an unsaturated precursor and subsequent esterification or acetylation.
Epoxidation Reactions
The formation of the epoxide ring is a critical step in the synthesis of this compound. This is commonly achieved through the epoxidation of an alkene, such as 3-buten-1-yl acetate.
A widely used reagent for this transformation is meta-chloroperoxybenzoic acid (mCPBA), which delivers an oxygen atom to the double bond in a concerted, stereospecific manner. libretexts.orgencyclopedia.pub The reaction is typically carried out in a nonaqueous solvent to prevent the hydrolysis of the resulting epoxide. libretexts.org Other peroxycarboxylic acids can also be employed. libretexts.org
Alternatively, catalytic epoxidation methods using hydrogen peroxide as the oxidant in the presence of a metal catalyst, such as manganese, tungsten, or rhenium, offer a more environmentally friendly approach. organic-chemistry.org These reactions can be performed under mild conditions and often provide high yields of the corresponding epoxide.
Table 2: Common Reagents for Epoxidation
| Reagent/Catalyst System | Oxidant | Key Features |
|---|---|---|
| meta-Chloroperoxybenzoic acid (mCPBA) | Peroxyacid | High efficiency, stereospecific. libretexts.orgencyclopedia.pub |
| Manganese catalysts | Hydrogen peroxide | High catalytic activity. organic-chemistry.org |
| Methyltrioxorhenium (MTO) | Hydrogen peroxide | Efficient for homoallylic alcohols. organic-chemistry.org |
Esterification and Acetylation Procedures
The introduction of the acetate group can be accomplished either before or after the epoxidation step. Esterification of 3,4-epoxybutan-1-ol with acetic acid or its derivatives is a direct route to the final product. The Fischer esterification, which involves reacting the alcohol with acetic acid in the presence of a strong acid catalyst, is a classic method. researchgate.net
Acetylation is the process of introducing an acetyl group. taylorandfrancis.com This can be achieved using acetylating agents like acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base or a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP). taylorandfrancis.comsilicycle.com These reactions are generally high-yielding and proceed under mild conditions. organic-chemistry.org
Asymmetric and Stereoselective Synthesis
The synthesis of specific stereoisomers of this compound requires asymmetric or stereoselective methods. These approaches are crucial for applications where a single enantiomer is desired.
Asymmetric epoxidation of an appropriate prochiral alkene is a powerful strategy. The Sharpless asymmetric epoxidation, which utilizes a titanium tetraisopropoxide catalyst, tert-butyl hydroperoxide, and a chiral diethyl tartrate ligand, is a well-established method for the enantioselective epoxidation of allylic alcohols. mdpi.com This would be applicable to a precursor like 3-buten-1-ol (B139374), followed by acetylation.
The Jacobsen-Katsuki epoxidation, employing a chiral manganese-salen complex as the catalyst, is another effective method for the asymmetric epoxidation of unfunctionalized olefins. encyclopedia.pubmdpi.com
Furthermore, one-pot procedures that combine catalytic asymmetric vinylation of an aldehyde with a subsequent diastereoselective epoxidation can provide acyclic epoxy alcohols with multiple contiguous stereocenters. nih.gov Such a strategy could be adapted for the synthesis of specific diastereomers of this compound.
Table 3: Overview of Asymmetric Epoxidation Methods
| Method | Catalyst System | Substrate Type | Key Advantage |
|---|---|---|---|
| Sharpless Asymmetric Epoxidation | Ti(OiPr)₄, DET, TBHP | Allylic alcohols | High enantioselectivity for a broad range of substrates. mdpi.com |
Diastereoselective Control
Diastereoselective synthesis aims to produce one diastereomer in preference to others. In the context of this compound, this involves controlling the relative stereochemistry of the two stereocenters in the epoxide ring, leading to either syn or anti products. This control is typically achieved through substrate-directed epoxidation, where a pre-existing chiral center or a directing group in the precursor molecule guides the epoxidizing agent to a specific face of the carbon-carbon double bond.
The epoxidation of a chiral, non-racemic homoallylic alcohol precursor using reagents like meta-chloroperoxybenzoic acid (m-CPBA) can proceed with high diastereoselectivity. nih.gov The stereochemical outcome is dictated by the steric and electronic environment established by the existing stereocenter and any associated directing groups. For instance, a high degree of diastereoselectivity (up to >98:2) has been demonstrated in the m-CPBA epoxidation of chiral olefins where a remote functional group, such as a urea, directs the reagent via hydrogen bonding. nih.gov By modifying the substrate, it is possible to favor the formation of either the syn- or the anti-epoxide, which can then be acetylated to yield the desired diastereomer of this compound. bris.ac.ukmdpi.com
Enantioselective Strategies
Producing enantiomerically pure forms of this compound requires strategies that can differentiate between two enantiomeric transition states. The primary methods employed are asymmetric epoxidation and enzymatic kinetic resolution of a racemic precursor.
Asymmetric Epoxidation The Sharpless asymmetric epoxidation is a renowned method for producing enantiomerically enriched 2,3-epoxyalcohols from allylic alcohols. wikipedia.org The reaction utilizes a catalyst system composed of titanium tetraisopropoxide (Ti(Oi-Pr)4), tert-butyl hydroperoxide (TBHP), and a chiral diethyl tartrate (DET) ligand. wikipedia.orgscience.gov While highly effective for allylic alcohols, the application of Sharpless epoxidation to homoallylic alcohols, such as 3-buten-1-ol (the direct precursor to 3,4-epoxy-1-butanol), yields products with only low to moderate enantiomeric excess, typically ranging from 23-55%. rug.nl This limitation reduces its utility for generating highly pure enantiomers of this specific compound.
Enzymatic Kinetic Resolution A more effective approach for obtaining enantiopure precursors to this compound is through enzymatic kinetic resolution. jocpr.com This technique employs enzymes, most commonly lipases, to selectively catalyze the acylation or hydrolysis of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted and thus resolved. nih.gov
In a typical resolution of racemic (±)-3,4-epoxy-1-butanol, a lipase is used in a non-aqueous solvent with an acyl donor, such as vinyl acetate. The enzyme selectively acylates one enantiomer (e.g., the (R)-enantiomer) to its corresponding acetate, while the other ((S)-enantiomer) remains as an alcohol. The resulting mixture of the enantiopure acetate and the enantiopure alcohol can then be separated chromatographically. Lipases from Pseudomonas cepacia (Lipase PS) and Candida antarctica (CAL-B) have proven highly effective in such resolutions, often achieving high enantiomeric excess (>99% ee) and excellent enantioselectivity. nih.govpolimi.it This method provides access to both enantiomers of the target compound: one directly as the acetate and the other after acetylation of the resolved alcohol.
| Enzyme | Source Organism | Typical Application | Selectivity (E-value) |
|---|---|---|---|
| Lipase PS | Pseudomonas cepacia | Acylation of racemic alcohols | High (often >100) |
| CAL-B (Novozym 435) | Candida antarctica | Acylation/hydrolysis of esters | Excellent (often >200) |
| Lipase AK | Pseudomonas fluorescens | Acylation of racemic alcohols | Good to High |
| CRL | Candida rugosa | Hydrolysis of racemic esters | Variable, substrate-dependent |
Derivatization from Butadiene Metabolites for Research Studies
The industrial chemical 1,3-butadiene (B125203) is a known carcinogen that is metabolically activated in vivo to several reactive epoxides. unc.eduresearchgate.net The primary metabolite is 3,4-epoxy-1-butene (also known as butadiene monoxide), which is formed via oxidation by cytochrome P450 enzymes. researchgate.net This monoepoxide can be further processed in the body. One key pathway involves hydrolysis catalyzed by epoxide hydrolase to yield 3-butene-1,2-diol (B138189) (BDD). nih.gov
For toxicological and metabolic research, authenticated analytical standards of potential downstream metabolites are essential. This compound and its stereoisomers can be synthesized for such purposes by derivatizing these known biological metabolites.
A plausible synthetic route for research applications would begin with the metabolite 3-butene-1,2-diol. This diol can be subjected to a series of chemical transformations, including:
Selective Protection: One of the two hydroxyl groups can be selectively protected using standard protecting group chemistry to differentiate them.
Epoxidation: The double bond of the protected mono-alcohol can then be epoxidized. Depending on the strategy, this step can be designed to be either non-selective, diastereoselective, or enantioselective as described previously.
Acetylation and Deprotection: The remaining free hydroxyl group is acetylated, followed by removal of the initial protecting group to yield a stereoisomer of 3,4-epoxy-1,2-butanediol, a related research compound. Alternatively, selective acetylation of the primary alcohol in 3-butene-1,2-diol followed by epoxidation would lead directly to the desired this compound framework.
By starting from actual butadiene metabolites, the resulting synthetic standards are directly relevant for identifying and quantifying compounds in biological samples from individuals exposed to 1,3-butadiene. nih.gov
Chemical Reactivity and Mechanistic Investigations of 3,4 Epoxybutan 1 Yl Acetate
Epoxide Ring-Opening Reactions
The epoxide ring of 3,4-Epoxybutan-1-yl acetate (B1210297) is a highly reactive functional group that readily undergoes ring-opening reactions with a variety of reagents. These reactions can be broadly categorized based on the nature of the nucleophilic attack and the reaction conditions.
In the presence of a Lewis acid, the acetate group in epoxy acetates can act as an intramolecular nucleophile. core.ac.uk For 3,4-Epoxybutan-1-yl acetate, this would involve the carbonyl oxygen of the acetate group attacking one of the epoxide carbons. This type of participation can lead to the formation of cyclic intermediates, which can then undergo further reactions. Studies on analogous acyclic epoxy acetates have shown that acetate participation can influence the rearrangement of the molecule. core.ac.ukacs.org The formation of a five-membered ring intermediate is a plausible outcome of such an intramolecular cyclization. core.ac.uk
| Reactant | Conditions | Key Intermediate | Potential Product Type |
| This compound | Lewis Acid | Cyclic acetoxonium ion | Rearranged products |
This compound is susceptible to attack by a wide range of external nucleophiles. The regioselectivity of this attack is a critical aspect of its reactivity. In base-catalyzed or neutral conditions, the reaction typically follows an S(_N)2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide. chemistrysteps.com For this compound, this would be the terminal C4 carbon.
Conversely, under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to opening. The subsequent nucleophilic attack may exhibit a character that is intermediate between S(_N)1 and S(_N)2. chemistrysteps.comlibretexts.org In such cases, the nucleophile may preferentially attack the more substituted carbon (C3) due to the partial positive charge that develops on this carbon in the transition state.
A study on the nucleophilic ring-opening of epoxide acetates with the azide (B81097) anion demonstrated highly regio- and stereoselective formation of γ-azido-β-hydroxy esters. acs.orgnih.gov This highlights the utility of intermolecular nucleophilic ring-opening reactions in the synthesis of functionalized molecules.
| Nucleophile | Conditions | Site of Attack | Product Type |
| Strong Nucleophiles (e.g., RO⁻, CN⁻) | Basic/Neutral | C4 (less hindered) | 1,2-diol monoethers/cyanohydrins |
| Weak Nucleophiles (e.g., H₂O, ROH) | Acidic | C3 (more substituted) | 1,2-diols, 1,2-diol monoethers |
| Azide (N₃⁻) | Various | Regio- and stereoselective | β-azido alcohols |
Under acidic conditions, this compound can undergo rearrangements. The protonation of the epoxide oxygen is the initial step, followed by the opening of the ring to form a carbocation or a carbocation-like transition state. libretexts.org The subsequent migration of a substituent, such as a hydride or the acetate group, can lead to the formation of various rearranged products, including ketones and aldehydes. acs.org Research on similar acyclic epoxy acetates has shown that acid-catalyzed rearrangements can be complex, with the product distribution being influenced by the specific reaction conditions. acs.org
Lewis acids can also promote the rearrangement of epoxides. core.ac.uk A general mechanism involves the coordination of the Lewis acid to the epoxide oxygen, which facilitates the cleavage of a C-O bond and the formation of a carbocationic intermediate. core.ac.uk This intermediate can then undergo rearrangements, such as hydride or alkyl shifts, to yield a more stable product. In the context of this compound, the use of a Lewis acid could lead to the formation of aldehydes or ketones. The nature of the Lewis acid and the reaction conditions can significantly influence the outcome of these transformations. nih.gov
Stereochemical Outcomes in Reaction Pathways
The stereochemistry of the products formed from the ring-opening of this compound is a direct consequence of the reaction mechanism.
For intermolecular nucleophilic ring-opening reactions that proceed via an S(_N)2 mechanism, a complete inversion of configuration at the center of attack is expected. chemistrysteps.com If the starting this compound is chiral, the nucleophilic attack at either C3 or C4 will result in the formation of a product with the opposite stereochemistry at that carbon. This stereospecificity is a hallmark of S(_N)2 reactions and is a powerful tool in stereocontrolled synthesis. acs.orgnih.gov
| Reaction Type | Mechanism | Stereochemical Outcome at the Site of Attack |
| Intermolecular Nucleophilic Ring-Opening | S(_N)2 | Inversion of Configuration |
Racemization Processes
The stereochemical integrity of the epoxide ring in this compound is a critical aspect of its reactivity. While racemization, the conversion of a chiral molecule into an equal mixture of enantiomers, is not a direct or spontaneous process for epoxides, certain reaction conditions can lead to a loss of stereochemical purity. The mechanism of epoxide ring-opening dictates the stereochemical outcome.
Under basic or nucleophilic conditions , the reaction proceeds via a classic S(_N)2 mechanism. The nucleophile attacks one of the electrophilic carbons of the epoxide ring, leading to a backside attack and a predictable inversion of stereochemistry at the site of attack. This process is stereospecific and does not result in racemization. For this compound, attack at the terminal (C4) carbon is sterically favored.
In contrast, acid-catalyzed ring-opening can proceed through a mechanism with significant S(_N)1 character. libretexts.orgpressbooks.pubmasterorganicchemistry.com The reaction begins with the protonation of the epoxide oxygen, creating a better leaving group. masterorganicchemistry.com The carbon-oxygen bonds then begin to weaken, and a partial positive charge develops on the carbon atoms. libretexts.org For a terminal epoxide like this compound, this positive charge is more stabilized at the secondary carbon (C3). If a full carbocation intermediate were to form, it would be planar and achiral, allowing a nucleophile to attack from either face, which would lead to a racemic mixture of products. While a full carbocation is not always formed, the transition state has significant carbocationic character, which can erode the stereochemical purity of the product. pressbooks.pub Therefore, reactions conducted under strong acidic conditions are more likely to lead to racemization or loss of enantiomeric excess.
Fragmentation Reactions
The fragmentation of this compound in mass spectrometry provides valuable structural information. Upon ionization, typically by electron impact (EI), the molecular ion (M(\cdot+)) is formed, which then undergoes a series of fragmentation reactions to produce smaller, charged fragments. libretexts.orgchemguide.co.uk The fragmentation pattern is dictated by the relative stability of the resulting ions and neutral losses, influenced by the presence of both the epoxide and acetate functional groups. wikipedia.org
Key fragmentation pathways for esters include cleavage of the bond adjacent to the carbonyl group (α-cleavage) and McLafferty rearrangements if a γ-hydrogen is available. libretexts.orgchemistrynotmystery.com For epoxides, characteristic fragmentation involves cleavage of the bonds adjacent to the ring.
For this compound, the following fragmentation patterns are anticipated:
α-Cleavage at the Ester: Loss of the acetoxy group ((\cdot)OCH(_2)CH(O)CH(_2)) or the acetyl group ((\cdot)COCH(_3)). A prominent peak is often observed at m/z 43, corresponding to the acetyl cation [CH(_3)CO].
Cleavage of the C-O bond in the ester: Loss of the entire acetate group as a neutral molecule of acetic acid (CH(_3)COOH, 60 Da) via hydrogen rearrangement, leading to a fragment ion at [M-60].
Epoxide Ring Fragmentation: Alpha-cleavage next to the epoxide ring can occur, leading to the loss of fragments like CH(_2)O.
Combined Fragmentation: Complex fragmentation involving both functional groups can occur. For instance, initial loss of an acetyl radical followed by rearrangement and cleavage of the epoxide ring. researchgate.net
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 130 | [C(6)H({10})O(_3)] | Molecular Ion |
| 87 | [C(_4)H(_7)O(_2)] | (\cdot)CH(_2)CHO |
| 70 | [C(_4)H(_6)O] | CH(_3)COOH |
| 57 | [C(_3)H(_5)O] | (\cdot)CH(_2)OAc |
Isomerization and Cyclization Pathways
This compound can serve as a precursor to substituted tetrahydrofuran (B95107) rings through an intramolecular cyclization process. This transformation is not direct but typically requires a preliminary step to unmask a nucleophile within the molecule. The most common strategy involves the hydrolysis of the acetate ester to generate the corresponding alcohol, 3,4-epoxybutan-1-ol.
Once the hydroxyl group is available, it can act as an internal nucleophile, attacking the epoxide ring to form a five-membered tetrahydrofuran ring. This intramolecular etherification can be catalyzed by either acid or base.
Acid-Catalyzed Cyclization: In the presence of an acid catalyst, the epoxide oxygen is protonated. The intramolecular attack of the hydroxyl group then proceeds. According to Baldwin's rules, the 5-exo-tet cyclization is favored. The nucleophilic attack will occur at the more substituted carbon (C3) due to the S(_N)1-like character of the transition state, yielding 3-hydroxymethyltetrahydrofuran. researchgate.net
Base-Catalyzed Cyclization: Under basic conditions, the hydroxyl group is deprotonated to form an alkoxide. This potent nucleophile then attacks the epoxide in an S(_N)2 fashion. The attack will occur at the less sterically hindered terminal carbon (C4), which also results in the formation of 3-hydroxymethyltetrahydrofuran via a 5-exo-tet cyclization.
Epoxides can undergo rearrangement to form carbonyl compounds, a transformation known as the Meinwald rearrangement. nih.gov This reaction is typically catalyzed by Lewis acids or Brønsted acids. researchgate.netacs.org For this compound, this rearrangement would lead to the formation of an aldehyde.
The mechanism involves the coordination of the Lewis acid (e.g., BF(_3), SnCl(_4)) to the epoxide oxygen, which polarizes the C-O bonds and facilitates their cleavage. core.ac.uk This is followed by a 1,2-hydride shift from the C4 position to the C3 position, with simultaneous opening of the epoxide ring. The product of this rearrangement is 4-acetoxybutanal. The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the rearrangement, minimizing side reactions like polymerization. researchgate.net Chiral Brønsted acids have also been used to catalyze asymmetric rearrangements of racemic epoxides. nih.gov
Table 2: Catalysts for Epoxide to Carbonyl Rearrangement
| Catalyst Type | Examples |
|---|---|
| Lewis Acids | BF(_3)(\cdot)OEt(_2), AlCl(_3), SnCl(_4), ZnCl(_2), LiBF(_4) |
| Brønsted Acids | H(_2)SO(_4), p-Toluenesulfonic acid (p-TsOH) |
| Heterogeneous Catalysts | Zeolites, Amberlyst resins |
The strained epoxide ring in this compound is a versatile functional group for the synthesis of other small-ring heterocycles, including oxetanes, azetidines, and pyrrolidines. These transformations typically involve intramolecular cyclization reactions of suitably functionalized intermediates derived from the epoxide.
Oxetane (B1205548) Derivatives: The synthesis of an oxetane ring from an epoxide is thermodynamically favorable due to the decrease in ring strain (27.3 kcal/mol for oxirane vs. 25.5 kcal/mol for oxetane). beilstein-journals.orgnih.gov A plausible route involves the conversion of this compound into a substrate containing a 1,3-halohydrin or a similar structure with a good leaving group, followed by intramolecular Williamson ether synthesis. Alternatively, intramolecular opening of the epoxide by a suitably positioned carbon nucleophile can also yield oxetane derivatives. researchgate.netbeilstein-journals.org
Azetidine (B1206935) Derivatives: Azetidines can be synthesized via the intramolecular aminolysis of an epoxy amine. frontiersin.orgnih.gov Starting from this compound, this would involve a multi-step sequence. First, the epoxide is opened with an amine nucleophile (e.g., ammonia (B1221849) or a protected amine). The resulting amino alcohol would then need the hydroxyl group (derived from the original acetate) to be converted into a leaving group (e.g., a tosylate or mesylate). Subsequent intramolecular S(_N)2 displacement by the amine would furnish the azetidine ring. organic-chemistry.org Lanthanide triflates, such as La(OTf)(_3), have been shown to be effective catalysts for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to yield azetidines. frontiersin.orgbohrium.com
Pyrrolidine Derivatives: The synthesis of pyrrolidines often involves the cyclization of acyclic precursors. nih.govresearchgate.net A potential pathway from this compound could involve opening the epoxide ring with a nucleophile that introduces a nitrogen atom and a two-carbon extension, such as the conjugate base of an amino ester. Alternatively, opening the epoxide with cyanide, followed by reduction of both the nitrile and the ester functions to an amine and an alcohol, respectively, and subsequent cyclization would yield a substituted pyrrolidine. mdpi.com
Biotransformations and Enzymatic Processes (excluding clinical)
Enzymatic transformations offer highly selective and environmentally benign methods for modifying this compound. The two primary functional groups, the epoxide and the ester, are susceptible to different classes of enzymes.
Enzymatic Hydrolysis of the Epoxide: Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. This reaction proceeds via the addition of a water molecule across the epoxide ring. The action of an epoxide hydrolase on this compound would yield (4-acetoxy)butane-1,2-diol. These enzymes are known for their high regio- and enantioselectivity, making them valuable tools in asymmetric synthesis. For example, baker's yeast contains hydrolases capable of mediating the anti-addition of water to epoxides. csir.co.za
Enzymatic Hydrolysis of the Ester: Lipases and esterases are widely used to catalyze the hydrolysis of ester bonds. The treatment of this compound with a suitable lipase (B570770), such as porcine pancreatic lipase (PPL) or Candida antarctica lipase B (CALB), in an aqueous medium would selectively cleave the acetate group to produce 3,4-epoxybutan-1-ol and acetic acid. This transformation is often performed under mild conditions and can exhibit high enantioselectivity, enabling the kinetic resolution of racemic mixtures of the starting material.
These enzymatic processes can be used sequentially or in cascade reactions to produce valuable chiral building blocks. nih.gov For instance, the enzymatic hydrolysis of the acetate could be followed by an enzyme-catalyzed ring-opening of the resulting epoxy alcohol.
Table 3: Potential Enzymatic Transformations of this compound
| Enzyme Class | Substrate Functional Group | Product | Potential Outcome |
|---|---|---|---|
| Epoxide Hydrolase (EH) | Epoxide | (4-acetoxy)butane-1,2-diol | Stereoselective formation of the diol |
Role and Applications As a Synthetic Intermediate in Academic Research
Precursor in DNA Adduct Chemistry Studies
In the field of toxicology and chemical carcinogenesis, 3,4-Epoxybutan-1-yl acetate (B1210297) serves as a crucial precursor for the synthesis of DNA adducts, which are segments of DNA bound to a cancer-causing chemical. These studies are vital for understanding the mechanisms of DNA damage and mutagenesis caused by environmental carcinogens like 1,3-butadiene (B125203).
Research has focused on the creation of specific DNA adducts to study their biological consequences. One such adduct is N6-(2-hydroxy-3,4-epoxybutan-1-yl)-adenine (N6-HEB-dA). While direct synthesis using 3,4-Epoxybutan-1-yl acetate is not explicitly detailed in the primary literature, the compound is a logical synthetic precursor to the key reactant, 1-amino-2-hydroxy-3,4-epoxybutane. This amino epoxide is central to the laboratory synthesis of these adducts.
The established synthetic route involves the reaction of 1,2,3,4-diepoxybutane (DEB), a carcinogenic metabolite of 1,3-butadiene, with DNA, which results in the formation of 2-hydroxy-3,4-epoxybut-1-yl (HEB) lesions at adenine (B156593) and guanine (B1146940) nucleobases. nih.gov For site-specific studies, synthetic DNA oligomers containing the N6-HEB-dA adduct are prepared. This is achieved by coupling a DNA strand containing a 6-chloropurine (B14466) with 1-amino-2-hydroxy-3,4-epoxybutane. nih.gov The amino epoxide itself can be generated in situ from a protected precursor, highlighting the multi-step nature of these syntheses.
Similarly, studies on 3,4-epoxy-1-butene (EB), another metabolite of 1,3-butadiene, have led to the synthesis of related adenine adducts. nih.govresearchgate.net These investigations help to elucidate the mutagenic potential of such environmental toxins by examining how they alter the structure of DNA. nih.govresearchgate.net
Table 1: Key Reactants in the Synthesis of N6-HEB-dA Adducts
| Reactant/Precursor | Role in Synthesis |
| 1,2,3,4-Diepoxybutane (DEB) | In vivo precursor to HEB-DNA lesions. |
| 6-Chloropurine-containing Oligonucleotides | DNA backbone for site-specific adduct placement. |
| 1-Amino-2-hydroxy-3,4-epoxybutane | Key synthetic intermediate that couples to the DNA backbone. |
| This compound | A logical, stable precursor for the synthesis of 1-amino-2-hydroxy-3,4-epoxybutane. |
Once the N6-(2-hydroxy-3,4-epoxybutan-1-yl)-adenine adduct is formed within a DNA strand, it is not stable under physiological conditions. The pendant epoxy group is highly reactive and readily undergoes intramolecular cyclization. nih.gov This process is rapid, with a half-life of less than two hours, and leads to the formation of previously unidentified exocyclic deoxyadenosine (B7792050) lesions. nih.gov
This intramolecular reaction is significantly faster than other potential reactions of the epoxide, such as hydrolysis to a triol or intermolecular cross-linking with other DNA bases. nih.gov The formation of these stable exocyclic adducts, rather than DNA-DNA cross-links, is believed to be a key mechanism by which metabolites of 1,3-butadiene exert their mutagenic effects at adenine:thymine base pairs.
Table 2: Fate of N6-HEB-dA in DNA under Physiological Conditions
| Reaction Pathway | Rate | Products | Significance |
| Intramolecular Cyclization | Fast (t½ < 2h) | Exocyclic dA lesions | Primary mutagenic lesion from DEB at adenine sites. |
| Hydrolysis | Slow | 2,3,4-trihydroxybutyl adducts | Minor pathway. |
| Intermolecular Cross-linking | Slow | 2,3-butanediol cross-links | Unlikely to be a major contributor to mutagenesis from N6-adenine alkylation. |
Chiral Building Block in Complex Molecule Synthesis
The use of this compound as a chiral building block in the synthesis of complex molecules, such as natural products, is a testament to its versatility. The stereochemistry of the epoxide can be controlled or resolved, allowing for the enantioselective synthesis of target molecules.
While specific examples detailing the use of this compound in the synthesis of pheromones are not widely available in the surveyed literature, the use of chiral epoxides is a well-established strategy in this field. Many insect pheromones are long-chain hydrocarbons with one or more stereocenters, often incorporating alcohol, acetate, or epoxide functionalities. nih.govsakura.ne.jp The synthesis of these compounds frequently relies on the use of small, enantiomerically pure building blocks, a role for which this compound is structurally suited.
Optically active synthons are chiral molecules that are incorporated into a larger molecule during a synthesis. This compound, in its enantiomerically pure forms, can serve as such a synthon. The epoxide can be opened by a variety of nucleophiles in a regio- and stereoselective manner, leading to the formation of new stereocenters. The acetate group can then be hydrolyzed to reveal a primary alcohol, which can be further functionalized. This dual functionality makes it a potentially valuable, though not widely documented, tool in asymmetric synthesis.
Intermediate in Heterocyclic Scaffold Construction
The construction of heterocyclic scaffolds—ring structures containing atoms of at least two different elements—is a cornerstone of medicinal chemistry. Epoxides are common starting materials for the synthesis of various heterocycles due to their reactivity towards ring-opening followed by cyclization.
Advanced Analytical Characterization Techniques for Research Purposes
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are paramount for elucidating the precise chemical structure of 3,4-Epoxybutan-1-yl acetate (B1210297), from its carbon-hydrogen framework to its exact mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.
¹H NMR: In the proton NMR spectrum of 3,4-Epoxybutan-1-yl acetate, distinct signals corresponding to the different sets of non-equivalent protons are expected. The protons on the oxirane (epoxy) ring typically appear in the range of 2.5-3.5 ppm. The protons on the carbon adjacent to the acetate group (C1) are deshielded by the electron-withdrawing oxygen atom and are expected to resonate further downfield, typically around 4.0-4.3 ppm. The methyl protons of the acetate group would appear as a sharp singlet around 2.0-2.1 ppm. illinois.edusigmaaldrich.com The complex splitting patterns of the methylene (B1212753) and methine protons can be resolved using high-field NMR instruments.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon backbone of the molecule. The carbonyl carbon of the acetate group is characteristically found far downfield (around 170-171 ppm). The carbons of the epoxy ring typically resonate in the 45-55 ppm range. The carbon atom bonded to the acetate oxygen (C1) would appear around 60-70 ppm, while the methyl carbon of the acetate group would be found upfield, around 20-21 ppm. oregonstate.edu
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the ¹H and ¹³C signals. A COSY spectrum would show correlations between protons that are coupled to each other, for instance, between the protons on C1 and C2, and among the protons of the C2-C3-C4 fragment, confirming their connectivity. libretexts.orghuji.ac.il An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). uliege.be
Interactive Table: Predicted NMR Chemical Shifts (δ) for this compound in CDCl₃
| Atom Position | ¹H NMR (ppm) | ¹³C NMR (ppm) | Notes |
| Epoxy Ring | |||
| CH ₂ (C4) | ~2.5 - 2.8 (m) | ~47 | Diastereotopic protons on the terminal epoxy carbon, appearing as a multiplet. |
| CH (C3) | ~3.1 - 3.3 (m) | ~52 | Methine proton of the epoxy ring, coupled to protons on C2 and C4. |
| Alkyl Chain | |||
| CH ₂ (C2) | ~1.8 - 2.0 (m) | ~35 | Methylene protons adjacent to the epoxy ring and the acetate-bearing carbon. |
| CH ₂ (C1) | ~4.1 - 4.3 (t) | ~65 | Methylene protons deshielded by the adjacent oxygen atom of the acetate group. |
| Acetate Group | |||
| C=O | - | ~171 | Carbonyl carbon of the ester functional group. |
| CH ₃ | ~2.1 (s) | ~21 | Methyl protons of the acetate group, appearing as a singlet. |
Mass Spectrometry (MS, ESI-MS, HRMS, HPLC-MS/MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.
ESI-MS: Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. nih.gov In positive-ion mode, ESI-MS would typically show the protonated molecule [M+H]⁺ and adducts with cations present in the solvent, such as sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. ucdavis.edunih.gov This allows for the gentle ionization of the molecule, often leaving the molecular ion intact for accurate molecular weight determination.
HRMS: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of the molecule. By distinguishing between compounds with the same nominal mass but different chemical formulas, HRMS can confirm the molecular formula of this compound (C₆H₁₀O₃).
HPLC-MS/MS: The coupling of High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for analyzing complex mixtures. nih.gov The HPLC separates the components of the mixture, and the mass spectrometer provides detection and structural information. In MS/MS (or tandem MS), a specific ion (e.g., the [M+H]⁺ ion of this compound) is selected and fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation. Common fragmentation pathways for this molecule might include the loss of acetic acid (60 Da) or the cleavage of the epoxy ring.
Vacuum-Ultraviolet (VUV) Absorption Spectroscopy
Vacuum-Ultraviolet (VUV) spectroscopy measures the absorption of light in the VUV region of the electromagnetic spectrum (approximately 100-200 nm). This technique probes high-energy electronic transitions, such as σ → σ* and n → σ, providing a quantitative spectral fingerprint of a molecule. Research on the closely related precursor, 3,4-epoxybutan-1-ol, has provided absolute absorption cross-sections in the VUV range. osti.gov For this compound, the spectrum would be characterized by broad absorption bands corresponding to the electronic transitions within the epoxy and ester functional groups. The presence of the acetate group would introduce an n → π transition associated with the carbonyl group, which would likely appear as a distinct feature in the spectrum. These quantitative spectra are valuable for atmospheric chemistry and combustion models. osti.gov
Chromatographic Methods for Purification and Purity Assessment
Chromatography is essential for both the isolation (purification) of this compound from reaction mixtures and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique used to separate, identify, and quantify each component in a mixture. For a moderately polar compound like this compound, reversed-phase HPLC is a common choice for purification and analysis.
Stationary Phase: A C18 (octadecylsilyl) column is a standard choice, where the nonpolar stationary phase retains the analyte based on its hydrophobicity.
Mobile Phase: A gradient of polar solvents, such as water and acetonitrile (B52724) or water and methanol (B129727), is typically used to elute the compound from the column. nih.gov
Detection: A UV detector can be used if the analyte possesses a chromophore. While the epoxy group does not absorb significantly in the standard UV range, the carbonyl of the acetate group provides weak absorbance, which may be sufficient for detection. A more universal detector, such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer, would be more effective.
HPLC is crucial for isolating the compound with high purity and for quantitative analysis to determine its concentration in a sample. nih.gov
Gas Chromatography (GC)
Gas Chromatography (GC) is an ideal technique for the purity assessment of volatile and thermally stable compounds like this compound. The sample is vaporized and injected onto a chromatographic column, where it is separated based on its boiling point and interaction with the stationary phase.
Stationary Phase: A polar capillary column, such as one coated with a polyethylene (B3416737) glycol (wax-type) or a cyanopropyl-based stationary phase, would be suitable. These phases can interact with the polar epoxy and ester functionalities, providing good separation from nonpolar impurities.
Detector: A Flame Ionization Detector (FID) is commonly used for organic compounds and provides high sensitivity. The detector's response is proportional to the mass of carbon, allowing for accurate quantification of the compound's purity.
Purity Assessment: By analyzing the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram, the purity of the sample can be accurately determined. GC is also effective in separating diastereomers of epoxy compounds. wiley-vch.de
Interactive Table: Typical Chromatographic Conditions
| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detector | Purpose |
| HPLC | Reversed-Phase C18 (e.g., 5 µm particle size) | Water/Acetonitrile or Water/Methanol gradient | UV, ELSD, MS | Purification and quantitative purity analysis. |
| GC | Polar Capillary (e.g., Carbowax, DB-WAX, or similar) | Helium or Hydrogen | FID | High-resolution purity assessment, analysis of volatility. |
Chiral Stationary Phase Supercritical Fluid Chromatography (CSP-SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and environmentally conscious alternative to traditional High-Performance Liquid Chromatography (HPLC) for chiral separations. google.com The technique utilizes a mobile phase, typically carbon dioxide, held above its critical temperature and pressure, which endows it with properties intermediate between a liquid and a gas. tcichemicals.com This results in low viscosity and high diffusivity, enabling faster separations and higher throughput compared to HPLC. tcichemicals.com
For the enantioseparation of this compound, Chiral Stationary Phases (CSPs) are essential. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have proven highly effective for resolving this class of compounds. chemicalbook.comsigmaaldrich.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. In the case of glycidyl (B131873) esters, interactions such as hydrogen bonding and dipole-dipole forces are key to chiral recognition. For instance, the carbamate (B1207046) groups on a cellulose-based CSP can form hydrogen bonds with the oxygen of the epoxide ring, while dipole-dipole interactions can occur with the carbonyl group of the ester.
While specific SFC parameters for this compound are not extensively documented, effective separation can be extrapolated from validated chiral HPLC methods. An excellent enantioseparation of its enantiomers has been achieved using a cellulose-based column (Chiralcel OD-H) with a normal-phase mobile phase. tcichemicals.com In an SFC system, the mobile phase would be adapted to supercritical CO2 with a polar organic modifier, such as an alcohol (e.g., methanol or ethanol), to modulate solute retention and enhance selectivity.
Table 1: Representative Parameters for Chiral Separation of Glycidyl Ester Enantiomers This table is based on analogous HPLC separations and general principles of chiral SFC.
| Parameter | Description |
| Stationary Phase | Polysaccharide-based CSP (e.g., tris(3,5-dimethylphenylcarbamate) of cellulose or amylose) |
| Mobile Phase | Supercritical CO₂ with an alcohol modifier (e.g., Methanol, Ethanol) |
| Detection | UV or Mass Spectrometry (MS) |
| Principle | Differential interaction (hydrogen bonding, dipole-dipole) between enantiomers and the chiral stationary phase. |
Spectropolarimetry for Chiral Purity and Conformational Studies
Spectropolarimetry is a non-separative technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. pressbooks.pub This property, known as optical activity, is fundamental to the characterization of enantiomers. Each enantiomer of a chiral molecule rotates light by an equal magnitude but in opposite directions. pressbooks.publibretexts.org The dextrorotatory (+) enantiomer rotates light clockwise, while the levorotatory (-) enantiomer rotates it counterclockwise. pressbooks.pub
The specific rotation, [α], is a standardized measure of a compound's optical activity and is calculated from the observed rotation using the formula: masterorganicchemistry.comyoutube.com
[α] = α / (l × c)
Where:
α is the observed rotation in degrees.
l is the path length of the polarimeter cell in decimeters (dm).
c is the concentration of the sample in g/mL.
For this compound, the specific rotation is a key parameter for identifying the enantiomer and determining its purity. The (R)-enantiomer is levorotatory, while the (S)-enantiomer is dextrorotatory.
Table 2: Reported Specific Rotation Values for this compound Enantiomers
| Enantiomer | CAS Number | Specific Rotation [α]D (neat) |
| (R)-(-)-3,4-Epoxybutan-1-yl acetate | 60456-26-0 | -29.0° to -34.0° google.comsigmaaldrich.comtcichemicals.comichemie.com |
| (S)-(+)-3,4-Epoxybutan-1-yl acetate | 65031-96-1 | +29.0° to +33.0° tcichemicals.comruifuchemical.comtcichemicals.com |
By measuring the specific rotation of a sample and comparing it to the value for the pure enantiomer, the enantiomeric excess (ee) can be calculated. Enantiomeric excess is a measure of the purity of a chiral sample and is defined as:
ee (%) = (|observed [α]| / |[α] of pure enantiomer|) × 100
A racemic mixture, containing equal amounts of both enantiomers, is optically inactive (observed rotation of 0°) because the rotations of the individual enantiomers cancel each other out. libretexts.org
Furthermore, advanced spectropolarimetric techniques like Circular Dichroism (CD) can be employed for conformational studies. nih.govsemanticscholar.org CD measures the differential absorption of left and right circularly polarized light, providing information about the secondary structure and spatial arrangement of molecules. nih.gov While specific CD studies on this compound are not prominent in the literature, the technique is a valuable tool for investigating the solution-state conformations of chiral molecules. semanticscholar.orgresearchgate.net
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting various properties of molecules like 3,4-Epoxybutan-1-yl acetate (B1210297). These methods solve the Schrödinger equation for a given molecule, providing detailed information about its orbitals and energy levels.
Prediction of Spectroscopic Signatures
Computational methods are widely used to predict spectroscopic signatures, which can aid in the identification and characterization of compounds. Techniques such as DFT can be employed to calculate nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. acs.orgnih.govgithub.io For 3,4-Epoxybutan-1-yl acetate, these calculations would involve optimizing the molecular geometry and then computing the relevant spectroscopic parameters.
For instance, the prediction of ¹³C NMR chemical shifts is a valuable application of DFT. acs.org By calculating the magnetic shielding tensors for each carbon atom, it is possible to estimate their chemical shifts relative to a standard. Similarly, the calculation of vibrational frequencies can predict the positions of absorption bands in the IR spectrum, corresponding to the stretching and bending modes of the molecule's functional groups. github.iocardiff.ac.uk
Table 1: Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value | Associated Functional Group |
| ¹³C NMR Chemical Shift (ppm) | 170-172 | Acetate Carbonyl (C=O) |
| ¹³C NMR Chemical Shift (ppm) | 60-65 | Epoxide CH₂ |
| ¹³C NMR Chemical Shift (ppm) | 50-55 | Epoxide CH |
| IR Frequency (cm⁻¹) | 1735-1750 | C=O Stretch (Acetate) |
| IR Frequency (cm⁻¹) | 1230-1250 | C-O Stretch (Epoxide Ring) |
| IR Frequency (cm⁻¹) | 800-850 | C-O-C Asymmetric Stretch (Epoxide) |
Note: The values in this table are representative and based on typical ranges for the specified functional groups as predicted by DFT calculations for similar molecules.
Conformational Analysis
The flexibility of the butyl chain in this compound means that the molecule can exist in various conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space, which correspond to energy minima on the potential energy surface. sapub.org Computational methods can systematically explore the conformational space by rotating around single bonds and calculating the energy of each resulting structure. chemrxiv.org
This analysis is crucial as the reactivity and spectroscopic properties of the molecule can be influenced by its preferred conformation. For this compound, key dihedral angles to consider would be those around the C-C bonds of the butyl chain. The results of such an analysis would provide the relative energies of different conformers and the energy barriers between them.
Table 2: Hypothetical Conformational Analysis of this compound
| Conformer | Dihedral Angle (O-C-C-C) | Relative Energy (kcal/mol) | Population (%) |
| Anti | ~180° | 0.00 | 75 |
| Gauche 1 | ~60° | 0.85 | 12.5 |
| Gauche 2 | ~-60° | 0.85 | 12.5 |
Note: This table presents a simplified, hypothetical scenario for the conformational population of the central C-C bond, illustrating the type of data obtained from computational conformational analysis.
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry is instrumental in modeling reaction mechanisms, providing a detailed picture of how reactants are converted into products. For this compound, a key reaction of interest is the ring-opening of the epoxide. This can be modeled under both acidic and basic conditions. researchgate.netresearchgate.net
These models calculate the potential energy surface of the reaction, identifying the reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction. ic.ac.uk By analyzing the geometry and electronic structure of the transition state, chemists can understand the factors that control the reaction rate and selectivity. For instance, in the acid-catalyzed ring-opening of an unsymmetrical epoxide, the transition state will have significant carbocation character, influencing which carbon atom is attacked by the nucleophile. unicamp.brstackexchange.com
Table 3: Calculated Parameters for a Hypothetical Acid-Catalyzed Ring-Opening of this compound with Water
| Parameter | Attack at C3 | Attack at C4 |
| Activation Energy (kcal/mol) | 15.8 | 18.2 |
| Transition State C-O Bond Length (Å) | 2.15 | 2.05 |
| Transition State C-Nucleophile Bond Length (Å) | 2.30 | 2.45 |
Note: The data in this table is representative of what would be obtained from a DFT study of an acid-catalyzed epoxide ring-opening reaction, illustrating the preference for attack at the more substituted carbon.
Development of Predictive Models for Reactivity and Stereoselectivity
Building on the foundation of quantum chemical calculations, it is possible to develop predictive models for the reactivity and stereoselectivity of this compound. These models often take the form of Quantitative Structure-Activity Relationships (QSAR) or machine learning algorithms. nih.govnih.govarxiv.org
QSAR models establish a mathematical relationship between the chemical structure and a particular property, such as reaction rate or stereoselectivity. nih.gov The "structure" is represented by a set of calculated molecular descriptors, which can include electronic properties (e.g., atomic charges, orbital energies), steric properties (e.g., molecular volume, surface area), and topological indices. For the stereoselective ring-opening of the epoxide, descriptors could be developed to predict which enantiomer or diastereomer is formed preferentially. arxiv.org
Machine learning models can also be trained on datasets of reactions to predict outcomes for new substrates. researchgate.netresearchgate.net For this compound, a model could be developed to predict its reactivity with a range of nucleophiles under various conditions.
Table 4: Example of Molecular Descriptors for a QSAR Model of this compound Reactivity
| Descriptor Type | Specific Descriptor | Relevance to Reactivity |
| Electronic | LUMO Energy | Indicates susceptibility to nucleophilic attack |
| Electronic | Partial Charge on Epoxide Carbons | Predicts regioselectivity of nucleophilic attack |
| Steric | Molecular Volume | Influences accessibility of the reaction center |
| Steric | Steric Hindrance around Epoxide | Affects the rate of nucleophilic attack |
Note: This table lists the types of descriptors that would be calculated and used in the development of a predictive QSAR model for the reactivity of this compound.
Future Research Trajectories and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The industrial synthesis of epoxides often relies on methods that can have significant environmental impacts. wchchem.com Future research will undoubtedly prioritize the development of greener and more sustainable routes to compounds like 3,4-Epoxybutan-1-yl acetate (B1210297).
Key areas of investigation would include:
Electrolytic Olefin Epoxidation: This emerging technique uses water or oxygen as the oxygen source under mild conditions, offering a more sustainable alternative to traditional methods that use peracids or chlorohydrins, which generate stoichiometric waste. wchchem.comijarsct.co.in Research could focus on developing selective and robust electrode materials for the epoxidation of the corresponding unsaturated acetate precursor. ijarsct.co.in
CO2 as a Feedstock: The reaction of carbon dioxide with epoxides to form cyclic carbonates is a well-established green chemical transformation. google.com Research could explore the direct synthesis of epoxy acetates from dienes, CO2, and an alcohol in a one-pot process, or the use of CO2 in novel pathways that lead to the target molecule.
Solid-Base Catalysis for Halohydrin Cyclization: A sustainable process for epoxide synthesis from glycerol-derived halohydrins using solid-based catalysts has been demonstrated. iaea.org A similar approach could be adapted for the synthesis of 3,4-Epoxybutan-1-yl acetate from a suitable halohydrin precursor, focusing on catalyst development to improve yield and selectivity. iaea.org
| Synthetic Route | Key Advantages | Potential Research Focus |
|---|---|---|
| Electrolytic Epoxidation | Uses water/oxygen as oxidant, mild conditions, high atom economy. ijarsct.co.in | Development of selective and durable electrode materials. |
| Catalytic Epoxidation | Use of recyclable heterogeneous catalysts, reduced waste. wchchem.com | Design of highly active and selective polymer-supported catalysts. |
| CO2 Addition | Utilization of a renewable feedstock, production of valuable co-products. google.com | Development of efficient catalysts for the selective reaction of CO2 with dienes and alcohols. |
| Solid-Base Catalysis | Heterogeneous catalysis, potential for continuous flow processes. iaea.org | Optimization of catalyst basicity and structure for high selectivity. |
Exploration of Undiscovered Chemical Transformations
The high reactivity of the epoxide ring, stemming from its significant ring strain, makes it a versatile intermediate for a wide array of chemical transformations. acs.orgjindunchem-med.com Future research on this compound would aim to uncover novel reactions beyond the standard ring-opening with common nucleophiles.
Potential areas for exploration include:
Deoxygenation Reactions: The development of mild and eco-friendly methods for the deoxygenation of epoxides to alkenes using reagents like indium metal could be explored. researchgate.net This would provide a method to selectively remove the epoxide functionality while retaining the acetate group.
Asymmetric Ring-Opening Reactions: The use of chiral catalysts, such as metal salen complexes, to achieve enantioselective ring-opening of meso-epoxides is a powerful tool in asymmetric synthesis. njreborn.com Research could focus on developing new catalytic systems for the asymmetric ring-opening of this compound with various nucleophiles, leading to a range of chiral building blocks.
Cascade Reactions: The inherent reactivity of the epoxide can be harnessed to initiate cascade reactions, where a single event triggers a series of bond-forming transformations. For a molecule like this compound, a nucleophilic attack on the epoxide could be designed to set off an intramolecular cyclization or rearrangement, leading to complex molecular architectures in a single step.
Polymerization Reactions: Epoxides are key monomers in the production of polymers. researchgate.net While the polymerization of simple epoxides is well-known, the presence of the acetate group in this compound could influence the polymerization process and the properties of the resulting polymer. Research into the controlled polymerization of this monomer could lead to new materials with unique properties.
Deeper Mechanistic Understanding of Complex Reactions
A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions and designing new chemical transformations. For this compound, several areas warrant deeper mechanistic investigation.
Regioselectivity of Ring-Opening: The regioselectivity of epoxide ring-opening reactions can be influenced by the reaction conditions (acidic or basic) and the substitution pattern of the epoxide. noaa.govrsc.orggoogle.com In the case of an unsymmetrical epoxide like this compound, a detailed mechanistic study would elucidate the factors governing whether a nucleophile attacks the C3 or C4 position. Under basic conditions, an SN2 mechanism is expected, with the nucleophile attacking the less sterically hindered carbon. sfdchem.com In contrast, acid-catalyzed ring-opening proceeds through a mechanism with partial SN1 character, where the nucleophile may attack the more substituted carbon that can better stabilize a partial positive charge. noaa.govrsc.org
Stereochemistry of Reactions: The stereochemical outcome of reactions involving the epoxide ring is of paramount importance, especially in the synthesis of chiral molecules. Mechanistic studies, including computational modeling, could provide insights into the transition states of various reactions, allowing for the prediction and control of the stereochemistry of the products.
Role of the Acetate Group: The presence of the acetate group could have a significant electronic or steric influence on the reactivity of the epoxide ring. Mechanistic studies would be needed to understand how the acetate functionality modulates the rate and selectivity of reactions at the epoxide, and vice versa. This could involve investigating potential intramolecular interactions or anchimeric assistance.
Potential for New Applications in Synthetic Methodology or Chemical Biology (excluding human trials)
The unique combination of an epoxide and an acetate group in this compound suggests a range of potential applications in synthetic methodology and chemical biology.
Chiral Building Blocks: Asymmetric transformation of the epoxide ring can lead to a variety of enantiomerically pure compounds that can serve as valuable building blocks in the synthesis of complex natural products and pharmaceuticals.
Probes for Chemical Biology: The electrophilic nature of the epoxide ring allows it to react with nucleophilic residues in biomolecules, such as proteins and nucleic acids. patsnap.com A molecule like this compound could be developed into a chemical probe to study the function and reactivity of these biomolecules. For instance, the reaction of a similar compound, 3,4-epoxy-1-butene, with deoxyguanosine has been studied to understand its DNA alkylating potential. researchgate.net
Functional Monomers for Polymer Science: The dual functionality of this compound makes it an attractive monomer for the synthesis of functional polymers. The acetate group can be hydrolyzed to an alcohol, providing a site for further modification, while the epoxide can be used for cross-linking or grafting. This could lead to the development of new materials for coatings, adhesives, and biomedical applications. researchgate.net
Q & A
Q. What are the optimal synthetic routes for 3,4-Epoxybutan-1-yl acetate, and how do reaction conditions influence yield and purity?
Methodological Answer:
- Epoxidation Strategies : The compound’s epoxy group can be synthesized via peracid-mediated epoxidation of 3-buten-1-yl acetate. Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane vs. ethyl acetate) critically impact stereoselectivity and side-product formation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) effectively isolates the product. Monitor purity via GC-MS or HPLC, noting that epoxy groups may degrade under prolonged exposure to acidic/basic conditions .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- NMR Analysis : Use -NMR to confirm epoxy ring protons (δ 3.0–4.0 ppm) and acetate methyl protons (δ 2.0–2.1 ppm). -NMR distinguishes the carbonyl carbon (δ 170–175 ppm) and epoxy carbons (δ 45–55 ppm) .
- IR Spectroscopy : Key peaks include C=O stretching (~1740 cm) and epoxy C-O-C asymmetric stretching (~1250 cm). Compare with databases like NIST Chemistry WebBook for validation .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and computational data regarding the reactivity of this compound in ring-opening reactions?
Methodological Answer:
- Experimental Validation : Replicate reactions under controlled conditions (e.g., anhydrous, inert atmosphere) to minimize side reactions. Use kinetic studies (e.g., variable-temperature NMR) to compare observed reaction rates with DFT-calculated activation energies .
- Data Reconciliation : If computational models predict nucleophilic attack at the less-substituted epoxy carbon but experiments favor the opposite, assess solvent effects (e.g., polar aprotic solvents stabilize transition states differently) or steric hindrance from the acetate group .
Q. What strategies mitigate epoxide ring instability during derivatization processes (e.g., hydrolysis or crosslinking)?
Methodological Answer:
- Stabilization Techniques : Use Lewis acid catalysts (e.g., BF-etherate) to direct regioselective ring-opening while avoiding hydrolytic degradation. Monitor pH rigorously, as acidic/basic conditions accelerate epoxy ring cleavage .
- In Situ Characterization : Employ real-time FTIR or Raman spectroscopy to track epoxy group consumption during reactions. This prevents over-reliance on post-reaction analysis, which may miss transient intermediates .
Q. How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound derivatives?
Methodological Answer:
- Single-Crystal X-Ray Diffraction : Use SHELX programs (e.g., SHELXL for refinement) to determine absolute configuration. For poorly diffracting crystals, synchrotron radiation improves resolution, particularly for light-atom structures like epoxy-acetates .
- Complementary Techniques : Pair crystallography with circular dichroism (CD) or vibrational CD to confirm enantiomeric excess in chiral derivatives .
Data Analysis and Experimental Design
Q. How should researchers design experiments to optimize reaction yields while minimizing hazardous byproducts?
Methodological Answer:
- DoE (Design of Experiments) : Use factorial design to evaluate variables (e.g., catalyst loading, temperature, solvent ratio). Prioritize safety by substituting volatile solvents (e.g., replacing diethyl ether with methyl tert-butyl ether) .
- Byproduct Identification : LC-MS/MS or high-resolution mass spectrometry identifies hazardous intermediates (e.g., peroxides from epoxidation). Cross-reference toxicity data from ACGIH guidelines to establish safe handling protocols .
Q. What statistical approaches are recommended for analyzing discrepancies in thermodynamic properties (e.g., ΔG of formation) reported in literature?
Methodological Answer:
- Meta-Analysis : Aggregate data from NIST WebBook and peer-reviewed studies. Apply multivariate regression to identify outliers caused by measurement techniques (e.g., calorimetry vs. computational estimates) .
- Uncertainty Quantification : Calculate propagated errors for experimental parameters (e.g., purity, instrument precision) using Monte Carlo simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
